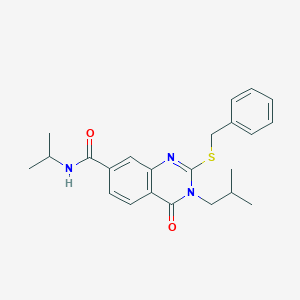

2-(benzylthio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

2-(Benzylthio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a benzylthio group at position 2, an isobutyl substituent at position 3, and an N-isopropyl carboxamide moiety at position 6.

Properties

IUPAC Name |

2-benzylsulfanyl-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-15(2)13-26-22(28)19-11-10-18(21(27)24-16(3)4)12-20(19)25-23(26)29-14-17-8-6-5-7-9-17/h5-12,15-16H,13-14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLPRCKKIGZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301112176 | |

| Record name | 3,4-Dihydro-N-(1-methylethyl)-3-(2-methylpropyl)-4-oxo-2-[(phenylmethyl)thio]-7-quinazolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946385-90-6 | |

| Record name | 3,4-Dihydro-N-(1-methylethyl)-3-(2-methylpropyl)-4-oxo-2-[(phenylmethyl)thio]-7-quinazolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946385-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-N-(1-methylethyl)-3-(2-methylpropyl)-4-oxo-2-[(phenylmethyl)thio]-7-quinazolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol derivative.

Addition of Isobutyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl halides, thiol derivatives.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

Medicine: Due to its unique structure, it has been investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural Comparison of Quinazoline Derivatives

| Compound | Substituent at Position 2 | Substituent at Position 3 | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Benzylthio (unsubstituted) | Isobutyl | ~470–480 (estimated) |

| CAS 1111293-37-8 | 2-Chlorobenzylthio | Tetrahydrofuran-methyl | 486.0 |

| CAS 1115382-48-3 | 4-Nitrobenzylthio | Phenethyl | 516.6 |

Biological Activity

2-(benzylthio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a derivative of quinazoline, a compound class known for diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

- Molecular Formula : C23H27N3O2S

- Molecular Weight : 413.55 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. It has been shown to arrest the cell cycle at the G2/M phase, leading to inhibited proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 9.84 ± 3.69 | Cytotoxicity |

| HCT-116 | 1.184 ± 0.06 | Higher activity than control |

| PC-3 | 26.57 ± 4.69 | Significant inhibition |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Alzheimer's Disease Model : In vitro studies suggest that it inhibits the formation of β-amyloid plaques, which are implicated in Alzheimer's disease. Molecular docking studies indicated strong interactions with BACE1, an enzyme involved in amyloid precursor protein processing .

Anti-inflammatory Activity

Quinazoline derivatives have shown promise in reducing inflammation:

- Mechanism : The compound appears to inhibit the synthesis of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Cardiovascular Activity

Preliminary studies indicate potential cardiovascular benefits:

- Effects on Blood Pressure : Some derivatives have demonstrated antihypertensive effects in vivo, suggesting that this compound may contribute to cardiovascular health by regulating blood pressure and heart rate .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinazoline derivatives on multiple cancer cell lines. The results indicated that compounds similar to 2-(benzylthio)-3-isobutyl-N-isopropyl exhibited potent activity against both solid tumors and hematological malignancies .

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls .

Q & A

Basic Question: What are the recommended synthetic routes for 2-(benzylthio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide?

Methodological Answer:

The synthesis of this quinazoline derivative typically involves a multi-step approach:

- Step 1: Construct the quinazolin-4-one core via cyclization of anthranilic acid derivatives with carboxamide precursors under acidic conditions (e.g., polyphosphoric acid).

- Step 2: Introduce the benzylthio group at position 2 via nucleophilic substitution using benzyl mercaptan and a base (e.g., K₂CO₃ in DMF).

- Step 3: Functionalize position 3 with an isobutyl group using alkylation reagents like isobutyl bromide.

- Step 4: Install the N-isopropyl carboxamide moiety at position 7 via coupling reactions (e.g., EDCI/HOBt-mediated amidation).

Validation: Purification by column chromatography and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity .

Basic Question: How is this compound characterized structurally?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) reveals distinct signals: δ 8.2–8.5 ppm (quinazoline C5-H), δ 4.1–4.4 ppm (isopropyl CH), and δ 2.6–2.8 ppm (benzylthio SCH₂).

- Mass Spectrometry: HRMS (ESI+) should show [M+H]⁺ at m/z calculated for C₂₄H₂₈N₃O₂S (e.g., ~422.19).

- X-ray Crystallography: Used to resolve stereochemical ambiguities, particularly for the thioether and carboxamide groups .

Basic Question: What is the hypothesized mechanism of action for this compound?

Methodological Answer:

Based on structural analogs (e.g., 3-quinolinecarboxylic acid derivatives like moxifloxacin), this compound may target bacterial DNA gyrase or topoisomerase IV, disrupting DNA replication. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to the ATP-binding pocket of these enzymes. Experimental validation requires:

- Enzyme Inhibition Assays: Measure IC₅₀ against purified gyrase/topoisomerase.

- MIC Testing: Evaluate minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Question: How do structural modifications influence its antibacterial activity?

Methodological Answer:

A systematic structure-activity relationship (SAR) study should focus on:

- Benzylthio Group: Replace with methylthio or phenylthio to assess steric/electronic effects on target binding.

- Isobutyl vs. Cyclopropyl: Compare lipophilicity using logP calculations (e.g., ChemAxon).

- Carboxamide Substitution: Test N-isopropyl vs. N-cyclopropyl for metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.